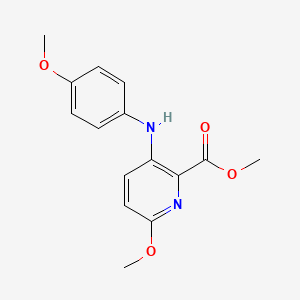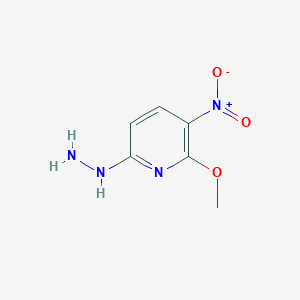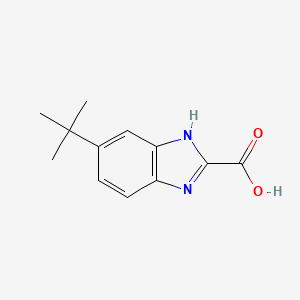
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a 2-methylphenyl group attached to the pyrrole ring, along with a nitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrrole ring.
-
Knoevenagel Condensation
Reagents: 2-methylbenzaldehyde, ethyl cyanoacetate, ammonium acetate
Conditions: Acetic acid as a solvent, reflux temperature
-
Cyclization
Reagents: Intermediate from the Knoevenagel condensation
Conditions: Heating to promote cyclization
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding pyrrole oxides.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : The nitrile group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen with a palladium catalyst
Conditions: Room temperature to moderate heating
-
Substitution: : Electrophilic substitution reactions can occur at the pyrrole ring.
Reagents: Electrophiles such as halogens or alkylating agents
Conditions: Varies depending on the electrophile
Major Products
Oxidation: Pyrrole oxides
Reduction: 5-(2-methylphenyl)-1H-pyrrole-3-amine
Substitution: Various substituted pyrrole derivatives
科学的研究の応用
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-(2-methylphenyl)-1H-pyrrole-3-carboxamide
- 5-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid
- 5-(2-methylphenyl)-1H-pyrrole-3-methanol
Uniqueness
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitrile group enhances its potential for forming hydrogen bonds and other interactions, making it a valuable scaffold in drug design and materials science.
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-3-5-11(9)12-6-10(7-13)8-14-12/h2-6,8,14H,1H3 |
InChIキー |
MEABXDOTZCMLHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=CN2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


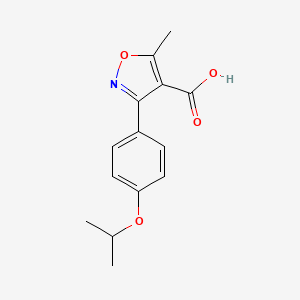
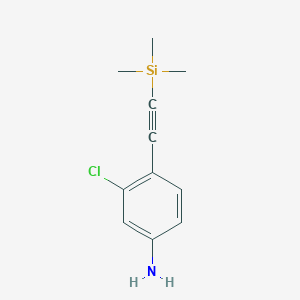
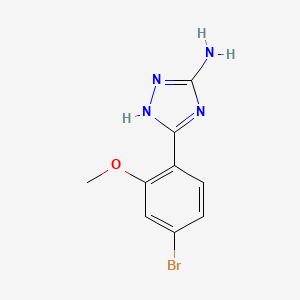
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
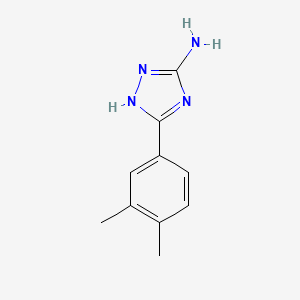
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)

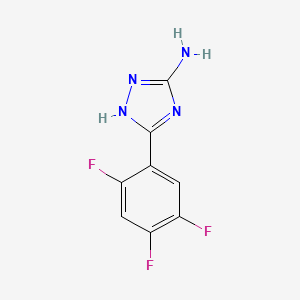
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
